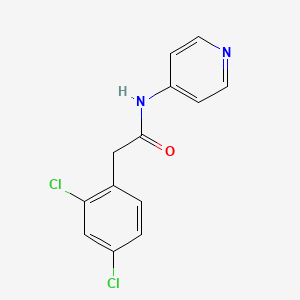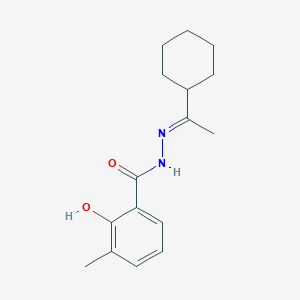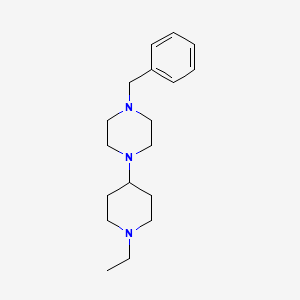
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-butylphenyl)thiourea
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-butylphenyl)thiourea, also known as BDMT, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BDMT is a thiourea derivative that has been shown to possess various biological activities, including antitumor, anti-inflammatory, and antiviral properties.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-butylphenyl)thiourea has been extensively studied for its potential therapeutic applications. One of the most promising applications of N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-butylphenyl)thiourea is in the treatment of cancer. Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-butylphenyl)thiourea inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-butylphenyl)thiourea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anticancer properties, N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-butylphenyl)thiourea has also been studied for its anti-inflammatory and antiviral activities. N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-butylphenyl)thiourea has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-butylphenyl)thiourea has also been shown to inhibit the replication of the hepatitis C virus.
Mecanismo De Acción
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-butylphenyl)thiourea is not fully understood. However, studies have suggested that N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-butylphenyl)thiourea exerts its biological activities through the inhibition of various enzymes and signaling pathways. N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-butylphenyl)thiourea has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-butylphenyl)thiourea has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-butylphenyl)thiourea has been shown to have various biochemical and physiological effects. Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-butylphenyl)thiourea inhibits the proliferation of cancer cells and induces apoptosis. N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-butylphenyl)thiourea has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. In addition, N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-butylphenyl)thiourea has been shown to inhibit the replication of the hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-butylphenyl)thiourea in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various biological processes. N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-butylphenyl)thiourea is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one of the limitations of using N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-butylphenyl)thiourea in lab experiments is its potential toxicity, which requires careful handling and administration.
Direcciones Futuras
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-butylphenyl)thiourea. One area of research is the development of N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-butylphenyl)thiourea analogs with improved efficacy and reduced toxicity. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-butylphenyl)thiourea. Additionally, the therapeutic potential of N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-butylphenyl)thiourea in the treatment of various diseases, including cancer, inflammation, and viral infections, warrants further investigation.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(4-butylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-2-3-4-14-5-8-16(9-6-14)21-19(24)20-12-15-7-10-17-18(11-15)23-13-22-17/h5-11H,2-4,12-13H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZCIKYRMHJVSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-butylphenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4774997.png)
![2-{[5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4775003.png)

![4-[2-(2,5-dichlorophenoxy)-2-methylpropanoyl]-2,6-dimethylmorpholine](/img/structure/B4775006.png)

![2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-isobutylacetamide](/img/structure/B4775028.png)
![N-(3-cyclopentylpropyl)-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4775031.png)
![4-allyl-3-[(2-chlorobenzyl)thio]-5-(5-methyl-4-phenyl-3-thienyl)-4H-1,2,4-triazole](/img/structure/B4775040.png)
![{[5-(4-bromophenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B4775050.png)
![1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B4775060.png)
![7-(2-methoxyethyl)-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4775071.png)

![N-[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4775079.png)